molecular formula C7H6ClNO3 B494245 2-((5-chloropyridin-2-yl)oxy)acetic acid CAS No. 79674-59-2

2-((5-chloropyridin-2-yl)oxy)acetic acid

Cat. No.: B494245
CAS No.: 79674-59-2
M. Wt: 187.58g/mol
InChI Key: RRKHLHRDNNAYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-chloropyridin-2-yl)oxy)acetic acid is a high-quality chemical reagent intended for scientific research and development purposes only. It is strictly not intended for diagnostic, therapeutic, or human use. This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery. Its molecular structure, featuring both a chloropyridine ring and an acetic acid moiety connected by an ether linkage, makes it a valuable precursor for the synthesis of more complex molecules, particularly in constructing potential pharmacophores. Researchers utilize this compound in exploring new chemical entities, often leveraging it in the development of targeted inhibitors or as a core fragment in combinatorial chemistry libraries. As a standard practice, proper laboratory handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloropyridin-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-5-1-2-6(9-3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKHLHRDNNAYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79674-59-2
Record name 2-((5-chloropyridin-2-yl)oxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemo Systematic Approaches for 2 5 Chloropyridin 2 Yl Oxy Acetic Acid

Established Reaction Pathways for 2-((5-chloropyridin-2-yl)oxy)acetic acid Synthesis

The construction of the ether bond in this compound can be achieved through two primary strategies: a classical SN2 reaction or a nucleophilic aromatic substitution (SNAr) reaction. The choice of pathway dictates the required starting materials and reaction conditions.

The synthesis generally begins with commercially available or readily synthesized pyridine (B92270) derivatives. The two most logical synthetic routes are:

Pathway A: Williamson Ether Synthesis via SN2 Reaction

This pathway utilizes 5-chloro-2(1H)-pyridinone (which exists in tautomeric equilibrium with 2-hydroxy-5-chloropyridine) and a haloacetic acid derivative. The pyridinone is first deprotonated with a base to form a nucleophilic pyridinoxide anion, which then attacks the electrophilic carbon of the haloacetate, displacing the halide in a classic SN2 reaction.

The key precursor, 5-chloro-2(1H)-pyridinone, can be synthesized from 2-amino-5-chloropyridine (B124133) by diazotization followed by hydrolysis. For instance, treating 2-amino-5-chloropyridine with sodium nitrite (B80452) in an acidic medium like aqueous sulfuric acid generates the corresponding pyridinone. ambeed.com

The subsequent etherification typically involves the following steps:

Deprotonation of 5-chloro-2(1H)-pyridinone with a suitable base (e.g., potassium hydroxide, sodium hydride) in a polar aprotic solvent (e.g., DMF, acetonitrile). pbworks.comwikipedia.org

Addition of a haloacetic acid ester, such as ethyl chloroacetate, to the reaction mixture.

Heating the mixture, often at temperatures between 50-100 °C, to facilitate the substitution reaction. wikipedia.org

Subsequent hydrolysis of the resulting ester under acidic or basic conditions to yield the final carboxylic acid product. chemicalbook.com

Pathway B: Williamson Ether Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This alternative route involves the reaction of 2,5-dichloropyridine (B42133) with a hydroxyacetic acid derivative, such as glycolic acid or its ester. In this case, the oxygen atom of the hydroxyacetate acts as the nucleophile, attacking the electron-deficient pyridine ring and displacing one of the chlorine atoms. The reaction is directed to the 2-position of the pyridine ring, which is activated towards nucleophilic attack by the ring nitrogen atom.

Typical conditions for this pathway would involve:

Deprotonating the hydroxyl group of the glycolic acid derivative with a strong base to form an alkoxide.

Reacting this nucleophile with 2,5-dichloropyridine in a suitable solvent.

The table below summarizes the precursors and general conditions for these established pathways.

Interactive Data Table: Plausible Synthetic Pathways and Conditions

PathwayPyridine PrecursorAcetic Acid PrecursorTypical BaseTypical SolventGeneral Temperature Range (°C)
A (SN2) 5-Chloro-2(1H)-pyridinoneChloroacetic acid or its esterKOH, NaH, K₂CO₃DMF, Acetonitrile (B52724), Acetone50 - 100
B (SNAr) 2,5-DichloropyridineGlycolic acid or its esterNaH, KHDMF, THF, DMSO50 - 120

The mechanisms for the two primary pathways differ significantly.

For Pathway A , the reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com The base abstracts the acidic proton from the hydroxyl group of the 2-hydroxypyridine (B17775) tautomer, forming the potent pyridinoxide nucleophile. This nucleophile then performs a backside attack on the carbon atom of the haloacetic acid ester that bears the halogen leaving group. The reaction occurs in a single, concerted step, leading to the formation of the C-O ether bond and inversion of stereochemistry at the attacked carbon (though this is irrelevant for the achiral acetic acid moiety).

For Pathway B , the formation of the ether linkage occurs through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This two-step process is characteristic of electron-poor aromatic rings.

Addition Step: The alkoxide nucleophile (from deprotonated glycolic acid) attacks the C2 carbon of the 2,5-dichloropyridine ring. This carbon is electrophilic due to the inductive effect of the attached chlorine and, more importantly, the electron-withdrawing effect of the ring nitrogen. This attack breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. mdpi.com The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.

Elimination Step: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group from the C2 position. This step is typically fast.

Innovations in Synthetic Strategies for this compound

To address the common drawbacks of traditional synthesis, such as long reaction times and the use of harsh conditions, modern approaches focusing on green chemistry and catalysis have been developed for analogous systems.

Innovations in the synthesis of aryloxyacetic acids often involve the application of green chemistry principles to improve efficiency and reduce environmental impact. One of the most effective techniques is the use of microwave irradiation.

Microwave-assisted synthesis can dramatically reduce reaction times for the Williamson ether synthesis, often from several hours to just a few minutes, while simultaneously increasing product yields. richmond.eduwikipedia.orgepdf.pub This rapid, uniform heating is more energy-efficient than conventional oil-bath refluxing. For the synthesis of the target compound, employing microwave irradiation could significantly accelerate either Pathway A or B.

Another green approach is the selection of more environmentally benign solvents or performing the reaction under solvent-free conditions, which minimizes waste.

Phase-Transfer Catalysis (PTC) is a powerful technique for accelerating heterogeneous reactions, such as the reaction between a solid salt (like potassium 5-chloro-pyridin-2-oxide) and a liquid alkylating agent (ethyl chloroacetate) as in Pathway A.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transport of the pyridinoxide anion from the solid or aqueous phase into the organic phase where the reaction with the haloacetate occurs. This avoids the need for expensive, high-boiling-point polar aprotic solvents and can lead to faster reaction rates and higher yields under milder conditions. pbworks.comrichmond.edu The combination of microwave irradiation and phase-transfer catalysis has been shown to be particularly effective for the high-yield, one-pot synthesis of aryloxyacetic acids. richmond.edu

Advanced Spectroscopic and Structural Elucidation of 2 5 Chloropyridin 2 Yl Oxy Acetic Acid

X-ray Crystallography for Solid-State Structural Determination:This would have presented the precise three-dimensional arrangement of the atoms in the crystal lattice, including details on crystal packing and the nature of intermolecular interactions such as hydrogen bonding.

While general information on related compounds like aryloxyacetic acids and chloropyridine derivatives exists, this information is not specific enough to construct a scientifically accurate and detailed article on 2-((5-chloropyridin-2-yl)oxy)acetic acid as per the requested outline. The generation of interactive data tables and in-depth research findings is impossible without access to the foundational experimental results.

Searches for this compound often lead to its structural isomer, 2-((5-chloropyridin-2-yl)amino)acetic acid, or other derivatives, for which some data is available. However, the difference in the linking atom (oxygen vs. nitrogen) significantly alters the electronic and structural properties of the molecule, making a direct comparison or extrapolation of data scientifically unsound for the purposes of a detailed analysis.

Until research containing the explicit synthesis and detailed spectroscopic and crystallographic characterization of this compound is published and made publicly accessible, a thorough and authoritative article on its advanced structural elucidation cannot be written.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups within a molecule. The analysis of the vibrational modes of this compound provides valuable insights into its molecular structure. By correlating the observed spectral bands with known vibrational frequencies of specific chemical bonds, a detailed structural assignment can be achieved.

The primary functional groups expected to exhibit characteristic vibrational bands in the IR and Raman spectra of this compound include the carboxylic acid (-COOH), the ether linkage (C-O-C), the pyridine (B92270) ring, and the carbon-chlorine bond (C-Cl).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to be dominated by the strong absorption bands of the carboxylic acid group. A broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group should appear as a very strong and sharp band, typically in the range of 1700-1730 cm⁻¹ for dimeric carboxylic acids.

The C-O stretching vibration of the carboxylic acid is coupled with the O-H bending mode and is expected to produce a strong band between 1210 and 1320 cm⁻¹. The out-of-plane O-H bend also gives rise to a broad absorption around 920 cm⁻¹.

The aromatic pyridine ring will exhibit several characteristic vibrations. The C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring typically appear as a series of bands in the 1400-1600 cm⁻¹ range. The presence of the chlorine substituent and the ether linkage will influence the exact positions of these bands.

The asymmetric C-O-C stretching of the ether linkage is expected to produce a strong band in the region of 1230-1270 cm⁻¹, while the symmetric stretch may appear at a lower frequency, around 1020-1080 cm⁻¹. The C-Cl stretching vibration is anticipated to be observed in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric C=C and C=N stretching vibrations of the pyridine ring are expected to be prominent, appearing in the 1300-1600 cm⁻¹ region. The ring breathing vibrations, which are often strong in Raman spectra, would also be characteristic of the pyridine moiety.

The C=O stretching vibration of the carboxylic acid, while strong in the IR, will likely be a weaker band in the Raman spectrum. Conversely, the C-Cl stretching vibration is expected to produce a relatively strong and easily identifiable band in the Raman spectrum. The symmetric C-O-C stretching of the ether linkage may also be more readily observed in the Raman spectrum compared to the IR.

Data Tables

Due to the absence of experimentally acquired spectra for this compound in the searched literature, the following tables present predicted vibrational frequencies based on the analysis of similar compounds and known characteristic group frequencies.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Predicted Frequency Range (cm⁻¹)AssignmentIntensity
3300 - 2500O-H stretch (Carboxylic acid dimer)Broad, Strong
3100 - 3000C-H stretch (Aromatic)Medium to Weak
2980 - 2850C-H stretch (Methylene)Medium to Weak
1730 - 1700C=O stretch (Carboxylic acid dimer)Very Strong, Sharp
1600 - 1400C=C and C=N stretch (Pyridine ring)Medium to Strong
1440 - 1400C-H bend (Methylene)Medium
1320 - 1210C-O stretch and O-H bend (Carboxylic acid)Strong
1270 - 1230C-O-C asymmetric stretch (Aryl ether)Strong
940 - 900O-H out-of-plane bend (Carboxylic acid)Broad, Medium
800 - 600C-Cl stretchStrong

Table 2: Predicted Raman Scattering Bands for this compound

Predicted Frequency Range (cm⁻¹)AssignmentIntensity
3100 - 3000C-H stretch (Aromatic)Medium
1600 - 1550C=C and C=N stretch (Pyridine ring)Strong
~1000Pyridine ring breathingStrong
1720 - 1680C=O stretch (Carboxylic acid)Weak
1080 - 1020C-O-C symmetric stretch (Aryl ether)Medium
800 - 600C-Cl stretchStrong

Computational Chemistry and Theoretical Modeling of 2 5 Chloropyridin 2 Yl Oxy Acetic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed characterization of electron distribution and energy levels, which are critical determinants of a molecule's reactivity and stability.

Frontier Molecular Orbital Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For 2-((5-chloropyridin-2-yl)oxy)acetic acid, theoretical calculations, such as those employing Density Functional Theory (DFT), can predict the energies of these frontier orbitals. The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound Hypothetical data for illustrative purposes.

Parameter Value (eV)
HOMO Energy -6.78
LUMO Energy -1.23

The analysis of the frontier orbitals for this compound would likely indicate that the HOMO is localized primarily on the electron-rich chloropyridinyl ring and the oxygen atom of the ether linkage, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carboxylic acid moiety and the pyridine (B92270) ring, highlighting these areas as susceptible to nucleophilic attack. The calculated HOMO-LUMO gap of 5.55 eV suggests a molecule with considerable kinetic stability.

Electrostatic Potential Surface Analysis

Electrostatic Potential Surface (ESP) analysis provides a visual representation of the charge distribution within a molecule. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This allows for the identification of electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are critical for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic interactions.

For this compound, the ESP map would be expected to show distinct regions of varying electrostatic potential:

Negative Potential (Red/Yellow): The most negative potential is anticipated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. These areas are electron-dense and represent likely sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): The most positive potential is expected around the acidic hydrogen of the carboxyl group, making it a primary site for interaction with nucleophiles or hydrogen bond acceptors. The hydrogen atoms on the pyridine ring would also exhibit a positive potential.

Neutral Potential (Green): The regions around the carbon backbone would likely display a more neutral potential.

This detailed charge distribution information is invaluable for predicting how the molecule will interact with other molecules, including biological macromolecules.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's conformational landscape, revealing the different shapes it can adopt and the relative energies of these conformations. This is particularly important for flexible molecules like this compound, where rotation around single bonds can lead to a variety of conformers.

An MD simulation of this compound in a solvent, such as water, would allow for the exploration of its accessible conformations. Key dihedral angles to monitor would include those around the ether linkage and the bond connecting the oxyacetic acid side chain to the ether oxygen. The simulation would likely reveal a preferred low-energy conformation, as well as other accessible conformations that may be important for receptor binding or other intermolecular interactions. The flexibility of the acetic acid side chain is a critical determinant of how the molecule can adapt its shape to fit into a binding site.

In Silico Receptor Binding Studies and Docking Analysis (Focus on interaction prediction)

In silico receptor binding studies, primarily through molecular docking, are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein (receptor). The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a scoring function that estimates the binding energy.

To perform a docking analysis for this compound, a specific protein target would first need to be identified. The crystal structure of the target protein would be obtained, and the binding site defined. The this compound molecule would then be docked into this site. The results would predict the most likely binding pose and provide an estimated binding affinity. The analysis of the predicted complex would reveal key intermolecular interactions, such as:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues in the binding site, acting as both a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). The nitrogen atom in the pyridine ring and the ether oxygen could also act as hydrogen bond acceptors.

Hydrophobic Interactions: The chloropyridine ring would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-stacking: The aromatic pyridine ring could participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Predicted Interactions of this compound with a Hypothetical Receptor Binding Site Hypothetical data for illustrative purposes.

Interaction Type Functional Group of Ligand Potential Interacting Residue
Hydrogen Bond (Donor) Carboxylic Acid (-OH) Asp, Glu, Ser
Hydrogen Bond (Acceptor) Carboxylic Acid (C=O) Arg, Lys, His
Hydrogen Bond (Acceptor) Pyridine Nitrogen Asn, Gln
Hydrophobic Interaction Chloropyridine Ring Leu, Val, Ile

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound (Focus on properties, not activities that relate to prohibited topics)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a set of molecules with a particular property of interest. These models are developed by calculating a series of molecular descriptors for a training set of compounds and then using statistical methods to build a mathematical equation that relates these descriptors to the observed property.

For this compound, a QSPR model could be developed to predict various physicochemical properties, such as solubility, melting point, or chromatographic retention time. The development of such a model would involve:

Data Collection: Gathering experimental data for the desired property for a series of structurally related compounds.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Using statistical techniques like multiple linear regression or machine learning algorithms to develop a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation methods.

A hypothetical QSPR equation for predicting a property like aqueous solubility (LogS) might take the form:

LogS = β₀ + β₁(LogP) + β₂(TPSA) + β₃(MR)

Where:

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

MR is the molar refractivity.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the model fitting.

Such a model would allow for the rapid estimation of the property for new, unsynthesized analogs of this compound, thereby guiding chemical design and prioritization.

Investigation of Biological Interaction Mechanisms of 2 5 Chloropyridin 2 Yl Oxy Acetic Acid

Molecular Target Identification and Binding Affinity Studies (In vitro biochemical assays)

The primary molecular target of synthetic auxin herbicides is the core auxin signaling pathway, which regulates numerous aspects of plant growth and development. nih.gov These herbicides hijack this pathway, causing a sustained and overwhelming hormonal response.

The mode of action of 2-((5-chloropyridin-2-yl)oxy)acetic acid and related compounds is not characterized by direct inhibition or activation of a single enzyme in the traditional sense. Instead, their effects on enzymatic processes are downstream consequences of their interaction with the auxin perception and signaling machinery. nih.gov

However, the application of synthetic auxins leads to significant changes in the activity of several key enzymes:

1-Aminocyclopropane-1-carboxylic acid (ACC) Synthase: The activity of ACC synthase, the rate-limiting enzyme in ethylene (B1197577) biosynthesis, is often stimulated by auxin herbicides. researchgate.netnih.gov This leads to an overproduction of ethylene, a plant hormone associated with senescence and stress responses.

9-cis-epoxycarotenoid deoxygenase (NCED): Expression of the gene encoding NCED, a key enzyme in the biosynthesis of abscisic acid (ABA), is enhanced following auxin herbicide treatment. nih.govresearchgate.net This results in a rapid increase in ABA levels, which contributes to growth inhibition and stomatal closure. nih.govoup.com

Cytochrome P450 Monooxygenases: In some cases, resistance to auxin herbicides can be conferred by enhanced metabolism of the herbicide by cytochrome P450 enzymes. nih.gov This represents an activation of detoxification pathways in tolerant plants.

The key molecular event in the action of synthetic auxins is their binding to a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. nih.govnih.gov These proteins are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. oup.com

The binding of a synthetic auxin molecule, such as what is expected for this compound, to a TIR1/AFB receptor stabilizes the interaction between the receptor and a family of transcriptional repressors called Aux/IAA proteins. nih.govoup.com This enhanced interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. nih.govoup.com The degradation of these repressors unleashes the activity of Auxin Response Factors (ARFs), which are transcription factors that modulate the expression of a wide array of auxin-responsive genes. nih.govwur.nl

Different synthetic auxin herbicides exhibit varying binding affinities for the different members of the TIR1/AFB receptor family. nih.gov For instance, studies on various auxin herbicides have shown differential binding to AtAFB5, a specific member of the TIR1/AFB family, suggesting that the chemical structure of the herbicide dictates its receptor preference. researchgate.netnih.gov This differential binding may account for the varying efficacy of different auxin herbicides on different plant species. nih.gov

Table 1: Representative Binding Affinities of Auxin Herbicides to TIR1/AFB Receptors

Herbicide ClassExample HerbicideReceptor FamilyRelative Binding Affinity
Pyridinyloxyacetic AcidTriclopyr (B129103)TIR1/AFBVariable, with some preference for specific AFB members
Phenoxyacetic Acid2,4-DTIR1/AFBBinds to multiple members, including TIR1
Benzoic AcidDicambaTIR1/AFBGenerally lower affinity compared to other classes

Note: This table provides a generalized representation based on available literature for the herbicide classes. Specific binding affinities can vary significantly depending on the specific compound and the experimental conditions.

Cellular Pathway Modulation by this compound (Non-mammalian or specific cell line studies)

The binding of this compound to its target receptors is expected to trigger extensive reprogramming of cellular pathways, which has been documented for other auxin herbicides in plant cell cultures and model plant systems like Arabidopsis thaliana.

Transcriptomic studies have revealed that auxin herbicides induce rapid and widespread changes in gene expression. nih.govnih.gov Within hours of application, hundreds to thousands of genes can be either up- or downregulated.

Key transcriptomic changes include:

Downregulation of Photosynthesis-related Genes: A consistent and rapid response to auxin herbicide application is the downregulation of genes involved in photosynthesis, including those encoding components of the photosystems and carbon fixation enzymes. nih.govoup.com

Upregulation of Hormone-related Genes: Genes involved in the biosynthesis and response pathways of auxin, ethylene, and ABA are significantly upregulated. nih.govnih.gov This includes genes like NCED and ACS. nih.gov

Modulation of Transcription Factor Expression: The expression of numerous transcription factors, including the Aux/IAA and ARF gene families, is altered, leading to a broad-scale reprogramming of the plant's developmental and stress-response pathways. wur.nl

Proteomic analyses have complemented these findings, showing significant changes in the abundance of proteins involved in:

Metabolism: Alterations in proteins related to primary and secondary metabolism are observed. researchgate.netsciengine.com

Stress Responses: Proteins associated with oxidative stress and detoxification are often induced. researchgate.net

Protein Degradation: An increase in proteins related to the ubiquitin-proteasome system is consistent with the mode of action involving Aux/IAA degradation. sciengine.com

Table 2: Summary of Transcriptomic and Proteomic Responses to Auxin Herbicides in Model Plant Systems

Cellular ProcessKey Genes/Proteins AffectedGeneral Response
PhotosynthesisPhotosystem components, RuBisCODownregulation
Hormone SignalingNCED, ACS, Aux/IAA, ARFUpregulation
Stress ResponseGlutathione S-transferases, PeroxidasesUpregulation
Protein MetabolismUbiquitin-related proteins, Proteasome subunitsUpregulation

The primary signal transduction pathway perturbed by this compound is the auxin signaling cascade. The key steps in this perturbation are:

Perception: The herbicide binds to TIR1/AFB receptors. nih.gov

Derepression: The herbicide-receptor complex targets Aux/IAA repressors for degradation. oup.com

Transcriptional Activation: Auxin Response Factors (ARFs) are released to activate the transcription of early auxin-responsive genes. wur.nl

This initial signal triggers a cascade of secondary signaling events, most notably the increased production of ethylene and ABA. nih.govnih.gov Ethylene is known to be involved in senescence and can exacerbate the effects of the herbicide. unl.edu The rapid accumulation of ABA leads to stomatal closure, reduced photosynthesis, and growth inhibition, which are all hallmarks of auxin herbicide phytotoxicity. nih.govoup.com There is evidence that the overproduction of ABA is a critical component of the herbicidal action. nih.gov

Mechanistic Studies in Specific Biological Models (e.g., plant physiology, microbial systems)

In susceptible plants, the molecular and cellular events described above manifest as distinct physiological effects. The action of pyridinyloxyacetic acid herbicides like triclopyr, and by extension this compound, has been studied in various plant models. wikipedia.orgmass.gov

These herbicides are systemic, meaning they are absorbed by the foliage and roots and transported throughout the plant, accumulating in meristematic tissues where cell division and growth are active. wikipedia.orgmass.gov The uncontrolled and prolonged stimulation of auxin-responsive pathways leads to a loss of controlled growth, resulting in symptoms such as:

Epinasty: Twisting and bending of stems and petioles. ncsu.edu

Abnormal Growth: Swelling of tissues, callus formation, and malformed leaves. ucanr.edu

Senescence: Yellowing (chlorosis) and eventual death of tissues. ncsu.edu

The herbicidal effect is ultimately due to the plant's inability to cope with the massive hormonal imbalance, leading to a catastrophic failure of normal physiological processes. The overproduction of ethylene and ABA contributes significantly to these symptoms, leading to oxidative stress, inhibition of photosynthesis, and ultimately, plant death. nih.govunl.edu

There is no evidence to suggest that this compound has a significant biological interaction mechanism in microbial systems, as its mode of action is specific to the auxin signaling pathway in plants.

Elucidation of Plant Growth Regulation Mechanisms

The structural characteristics of this compound, which features a pyridine (B92270) ring linked to an oxyacetic acid side chain, strongly suggest its classification as a synthetic auxin or an auxinic herbicide. This class of compounds mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to significant disruptions in plant growth and development, particularly in susceptible dicotyledonous (broadleaf) plants. bldpharm.com

The primary mechanism of action for auxinic herbicides involves overwhelming the plant's natural hormonal balance. mdpi.com Unlike natural auxins, which plants can metabolize and regulate, synthetic auxins like those in the phenoxyacetic acid and pyridine carboxylic acid families persist and cause continuous, uncontrolled growth. bldpharm.com This leads to a cascade of physiological and morphological aberrations.

Key molecular events in this proposed mechanism include:

Binding to Auxin Receptors: The compound likely binds to specific auxin-binding proteins, such as the F-box proteins (e.g., TIR1/AFB family), which are components of the SCF E3 ubiquitin ligase complex. This binding mimics the presence of high levels of natural auxin.

Signal Transduction Cascade: This binding event triggers a downstream signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins.

Gene Expression Dysregulation: The degradation of these repressors allows for the constitutive expression of auxin-responsive genes. This uncontrolled gene expression leads to epinastic growth (downward curling of leaves), stem twisting, and abnormal cell division and elongation.

Ethylene and Abscisic Acid Production: The stress induced by the synthetic auxin often stimulates the production of other plant hormones, such as ethylene and abscisic acid, which contribute to senescence (aging) and ultimately, plant death. mdpi.com

The herbicidal effects stemming from these molecular events are presented in the following table, which details the typical research findings for compounds in this class.

Interactive Data Table: Expected Plant Growth Regulation Effects of an Auxin-Mimic Compound

Parameter Observed Effect in Susceptible Plants Underlying Mechanism
Cell Elongation Uncontrolled and rapid elongation, leading to stem twisting and brittleness.Overstimulation of genes responsible for cell wall loosening and expansion.
Cell Division Proliferation of tissue, especially in the vascular system, leading to blocked phloem and xylem.Disruption of the normal cell cycle regulation, causing tumor-like growths (callus formation).
Apical Dominance Loss of apical dominance, resulting in the growth of lateral buds that are normally suppressed.Interference with the normal polar transport of auxin from the apical meristem.
Leaf Morphology Epinasty (downward curling), cupping, and strapping of leaves.Uneven cell growth on the upper and lower sides of the petiole and leaf blade.
Root Development Inhibition of primary root growth and stimulation of adventitious root formation.Disruption of the hormonal balance required for organized root development.
Senescence Accelerated yellowing (chlorosis) and death of tissues.Induction of ethylene biosynthesis, which promotes the aging process in plants.

Investigation of Antifungal or Antibacterial Action Mechanisms (In vitro)

The proposed mechanisms by which a pyridine-containing compound like this might exert antimicrobial effects include:

Disruption of Cell Membrane Integrity: The lipophilic nature of the pyridine ring could allow the molecule to intercalate into the lipid bilayer of fungal or bacterial cell membranes. This can disrupt membrane potential, increase permeability, and lead to the leakage of essential intracellular components, ultimately causing cell death.

Inhibition of Essential Enzymes: The compound could act as an inhibitor for critical enzymes involved in vital metabolic pathways. For fungi, a key target is often lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. For bacteria, targets could include enzymes involved in DNA replication (like DNA gyrase) or cell wall synthesis.

Chelation of Metal Ions: The nitrogen and oxygen atoms in the structure could act as chelation sites for metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺) that are essential cofactors for many microbial enzymes. By sequestering these ions, the compound could effectively starve the pathogen of vital nutrients.

An in vitro investigation would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant microorganisms.

Interactive Data Table: Representative In Vitro Antimicrobial Activity Assay

This table illustrates the type of data that would be generated from in vitro testing to evaluate the antifungal and antibacterial properties of a test compound. The values presented are for illustrative purposes only.

Microorganism Type MIC (µg/mL) MBC/MFC (µg/mL) Interpretation
Candida albicansFungus (Yeast)64128Moderate fungistatic activity.
Aspergillus fumigatusFungus (Mold)128>256Limited activity.
Staphylococcus aureusBacterium (Gram-positive)3264Good bacteriostatic activity.
Escherichia coliBacterium (Gram-negative)>256>256Ineffective.
Pseudomonas aeruginosaBacterium (Gram-negative)>256>256Ineffective.

MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that visibly inhibits the growth of a microorganism.

MBC/MFC (Minimum Bactericidal/Fungicidal Concentration): The lowest concentration of the compound that results in the death of 99.9% of the initial microbial inoculum.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 5 Chloropyridin 2 Yl Oxy Acetic Acid Analogs

Systematic Chemical Modifications of the Pyridine (B92270) Ring

The pyridine ring is a critical component of the pharmacophore, and alterations to its substitution pattern can dramatically affect biological activity.

The nature, number, and position of substituents on the pyridine ring significantly modulate the activity of pyridyloxyacetic acid derivatives. The electron density of the ring, which is influenced by the inductive and resonance effects of its substituents, plays a key role in the interaction with the target enzyme. wikipedia.org Pyridine itself has a decreased electron density compared to benzene (B151609) due to the electronegative nitrogen atom, which affects its reactivity. wikipedia.org

In analogs, halogen atoms are common substituents. The 5-chloro substituent in the parent compound is crucial for its activity profile. Studies on related pyridine derivatives show that halogenation can enhance activity, but the position is vital. nih.gov For instance, in other herbicidal pyridine compounds, substitutions at the 3, 5, and 6 positions, as seen in the herbicide Triclopyr (B129103) (2-((3,5,6-trichloropyridin-2-yl)oxy)acetic acid), lead to potent herbicidal effects. nih.gov The electronic properties of these substituents, being electron-withdrawing, alter the charge distribution across the ring system, which can optimize binding interactions within the active site of the target protein. Conversely, introducing bulky groups can sometimes lead to lower activity, suggesting that both electronic and steric factors must be balanced for optimal efficacy. nih.gov

Table 1: Influence of Pyridine Ring Substitution on Biological Activity

Substituent ModificationGeneral Impact on ActivityRationale
Halogenation (e.g., Cl, F) Often increases activityAlters electronic properties of the ring, potentially enhancing binding affinity. nih.gov
Substituent Position Highly sensitive; specific positions are optimalCorrect positioning is required for precise interaction with amino acid residues in the target's active site.
Electron-donating groups (e.g., -OCH₃) Variable; can enhance activity in some contextsModifies electron density and polarity, which can be favorable depending on the target's binding pocket. nih.gov
Bulky Groups Can decrease activityMay cause steric hindrance, preventing the molecule from fitting properly into the active site. nih.gov

Variations of the Oxyacetic Acid Side Chain

The oxyacetic acid side chain is another key area for modification, affecting the molecule's absorption, translocation within the target organism, and its binding mode to the enzyme.

The length of the alkanoic acid chain and the nature of its terminal functional group are critical determinants of activity. Many potent herbicides in the AOPP class feature a propionic acid moiety instead of an acetic acid one. This change from a two-carbon to a three-carbon chain introduces a chiral center and can significantly alter the molecule's three-dimensional shape and its fit within the enzyme's active site. pnas.org

The terminal functional group is also pivotal. While the free carboxylic acid is often the active form of the molecule within the plant, many commercial products are formulated as esters (e.g., methyl, ethyl, or butyl esters). purdue.edunih.gov Ester formulations are typically more lipophilic, which enhances their ability to penetrate the waxy cuticle of plant leaves. purdue.edudomyown.com Once inside the plant, cellular enzymes such as carboxylesterases hydrolyze the ester to release the active carboxylic acid. purdue.edunih.gov Therefore, the choice of ester can influence the rate of uptake and bioactivation. Studies have shown that the rate of this hydrolysis can vary and that turnover often declines as the chain length of the ester's alcohol component increases. nih.gov

Table 2: Effect of Side Chain Variation on Herbicide Properties

Side Chain FeatureComparisonGeneral Effect
Chain Length Propionic Acid vs. Acetic AcidIntroduction of a methyl group on the α-carbon (propionic acid) creates a chiral center and is often associated with higher activity in AOPP herbicides. pnas.org
Terminal Functionality Ester vs. Carboxylic AcidEsters (pro-herbicides) exhibit enhanced leaf uptake due to higher lipophilicity. The acid is the biologically active form at the target site. purdue.edubayer.us

Stereochemical Investigations and Their Influence on Molecular Recognition

When the oxyacetic acid side chain is extended to an oxypropionic acid by adding a methyl group to the alpha-carbon, a chiral center is created, leading to two enantiomers: (R) and (S). For AOPP herbicides that target the ACCase enzyme, the biological activity is highly stereospecific. pnas.org

It is almost exclusively the (R)-enantiomer that exhibits herbicidal activity. pnas.org The (S)-enantiomer is typically inactive. This stereoselectivity is a classic example of precise molecular recognition, where the three-dimensional arrangement of atoms in the (R)-isomer allows for a perfect fit into the binding site of the ACCase enzyme. The inactive (S)-isomer, being a mirror image, cannot establish the same critical binding interactions. nih.gov This understanding has led to the commercialization of enantiopure herbicides, which contain only the active (R)-isomer, allowing for lower application rates and reducing the environmental load of inactive chemicals. The different spatial orientations of the ester groups in the isomers are thought to be a key factor in this stereochemistry-activity relationship. nih.gov

Development of Predictive Models for SAR and SPR of 2-((5-chloropyridin-2-yl)oxy)acetic acid Derivatives

To rationalize the complex SAR and SPR data and to guide the design of new, more effective analogs, computational chemistry techniques are widely employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool in this field. nih.gov

QSAR models seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For herbicides in the pyridyloxyacetic acid class, researchers develop models using molecular descriptors that quantify various physicochemical properties, such as:

Lipophilicity (π or logP): Relates to the molecule's ability to pass through biological membranes. nih.gov

Steric parameters (e.g., Molar Refractivity, MR): Describe the size and shape of the molecule or its substituents. nih.gov

Electronic parameters: Quantify the electron-donating or -withdrawing nature of substituents.

These models, often developed using regression analysis or machine learning algorithms, can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov Furthermore, advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide 3D-QSAR models that map the steric and electrostatic field requirements for optimal binding. nih.gov Molecular docking simulations are also used to visualize how these molecules bind within the crystal structure of their target enzyme, providing insights into the specific interactions that govern activity and resistance. nih.govnih.gov

Synthesis and Characterization of Novel Analogs and Derivatives of 2 5 Chloropyridin 2 Yl Oxy Acetic Acid

Rational Design Principles for Derivative Libraries

The creation of derivative libraries of 2-((5-chloropyridin-2-yl)oxy)acetic acid is guided by rational design principles aimed at systematically probing the structure-activity relationships (SAR). The goal is to identify modifications that enhance desired properties, such as biological efficacy or material characteristics, while minimizing undesirable traits.

A primary strategy involves modifying the core components of the molecule: the 5-chloropyridin-2-yl ring, the ether linkage, and the acetic acid side chain. For instance, in the development of antibacterial agents, a common approach is to design hybrid molecules that incorporate an additional pharmacophore, a technique known as polypharmacology. nih.gov This strategy aims to create compounds that can interact with multiple biological targets, which may lead to enhanced activity and a lower likelihood of resistance development. nih.govnih.govresearchgate.net

Key design considerations often include:

Scaffold Modification: Altering the pyridine (B92270) ring itself, for example, by changing the position or nature of the halogen substituent or introducing other functional groups. This can influence the molecule's electronic properties and how it binds to a biological target.

Side Chain Variation: The carboxylic acid group is a common point for modification. It can be converted into esters, amides, or hydrazides to alter solubility, cell permeability, and metabolic stability. researchgate.net For example, converting the acid to a methyl ester, creating methyl (5-chloropyridin-2-yl)aminoacetate, changes its polarity and potential for hydrogen bonding. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties. For example, the carboxylic acid could be replaced with a tetrazole or hydroxamic acid to modulate acidity and binding interactions.

These design principles are often supported by computational methods, such as molecular docking, which can predict how newly designed derivatives might interact with a target protein, thereby prioritizing the synthesis of the most promising compounds. nih.govresearchgate.net

High-Throughput Synthetic Methodologies

To efficiently generate large libraries of derivatives based on rational design principles, researchers employ high-throughput synthetic methodologies. These techniques enable the rapid and simultaneous synthesis of many distinct but structurally related compounds in a parallel fashion. nih.govrsc.org

An integrated workflow often begins with the synthesis of a common intermediate, which is then subjected to a battery of parallel reactions with a diverse set of building blocks. nih.gov For the this compound scaffold, a typical approach would involve synthesizing a core intermediate like 5-chloro-2-aminopyridine and then acylating it with various carboxylic acids to produce a library of N-(5-chloro-pyridin-2-yl)-amides. researchgate.net

Modern advancements focus on miniaturization, allowing for library synthesis on a microgram scale. nih.govnih.gov This approach significantly reduces the consumption of reagents and solvents, decreases synthesis time, and allows for direct integration with high-throughput screening platforms. nih.govnih.gov

Combinatorial chemistry is a key high-throughput strategy used to create vast libraries of compounds. This involves the systematic and repetitive covalent connection of a set of different "building blocks" to a central molecular scaffold. rsc.org

For pyridine-based compounds, numerous synthetic protocols are amenable to combinatorial approaches. These include modifications of traditional condensation reactions, such as the Hantzsch or Chichibabin pyridine syntheses, which combine simple acyclic precursors to build the pyridine ring. wikipedia.orgbaranlab.org More contemporary methods leverage transition-metal-catalyzed cross-coupling and cyclization reactions, which offer a powerful and flexible way to introduce diversity into the pyridine core. nih.gov

A typical combinatorial strategy for the target scaffold might involve:

Scaffold Synthesis: Preparation of a key intermediate, such as 2-amino-5-chloropyridine (B124133) or 2-hydroxy-5-chloropyridine.

Parallel Reactions: Distributing the intermediate into a multi-well plate.

Building Block Addition: Adding a different reactant (e.g., a unique carboxylic acid, sulfonyl chloride, or alkyl halide) to each well.

Reaction and Purification: Running the reactions in parallel, followed by high-throughput purification, often using techniques like mass-directed preparative HPLC. nih.govnih.gov

This modular approach allows for the generation of hundreds or even thousands of distinct derivatives in a short period, providing a rich chemical library for subsequent screening and analysis. nih.gov

Comprehensive Spectroscopic and Structural Characterization of New Compounds

Once synthesized, every new derivative must undergo rigorous characterization to confirm its identity and structure. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and signal integrations provide detailed information about the connectivity of atoms and the local chemical environment. For example, in a series of substituted coumarins, specific proton signals and their coupling constants were used to establish the relative configuration of stereocenters. dtu.dk

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is used to confirm its elemental composition. dtu.dkmdpi.com Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For instance, the synthesis of an acetic acid derivative would be confirmed by the appearance of a strong absorption band corresponding to the carbonyl (C=O) group. mdpi.com

X-ray Crystallography: When a derivative can be grown as a single crystal, X-ray diffraction provides an unambiguous determination of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry. nih.govmdpi.com It also reveals how molecules pack together in the solid state, identifying intermolecular interactions like hydrogen bonding and π-stacking. nih.gov

The data obtained from these techniques are collectively used to unequivocally verify the structure of each new compound in the derivative library.

Table 1: Example Spectroscopic Data for a Hypothetical Derivative: 2-((5-chloropyridin-2-yl)oxy)-N-phenylacetamide This table presents hypothetical data for illustrative purposes.

Analysis Observed Data
¹H NMR δ 8.15 (d, 1H, Ar-H), δ 7.80 (dd, 1H, Ar-H), δ 7.60 (d, 2H, Ar-H), δ 7.35 (t, 2H, Ar-H), δ 7.15 (t, 1H, Ar-H), δ 6.90 (d, 1H, Ar-H), δ 4.80 (s, 2H, O-CH₂), δ 9.50 (s, 1H, NH)
¹³C NMR δ 168.5 (C=O), δ 163.0, 148.0, 140.0, 138.0, 129.0, 125.0, 120.0, 112.0 (Ar-C), δ 67.0 (O-CH₂)
HRMS (ESI) m/z: 263.0582 [M+H]⁺, Calculated for C₁₃H₁₂ClN₂O₂: 263.0587

| IR (KBr) | ν 3300 (N-H), 1680 (C=O, amide), 1590, 1480 (C=C, aromatic), 1240 (C-O, ether) cm⁻¹ |

Comparative Analysis of Structural Features Across Derivative Series

For example, analysis of different substituted pyridine compounds reveals that the introduction of various functional groups significantly impacts intermolecular interactions. In a study of 5-chloropyridine-2,3-diamine, the amino groups and the pyridine nitrogen atom were found to engage in a network of intermolecular hydrogen bonds, leading to the formation of spiral columns in the crystal lattice. nih.gov In contrast, other isomers like 2-amino-5-chloropyridine form different hydrogen-bonding patterns, such as centrosymmetric dimers. nih.gov

Such comparative analyses allow for the establishment of clear structure-property relationships. Changing a substituent can alter molecular planarity, modify the electronic distribution within the aromatic ring, and introduce or remove sites for hydrogen bonding. nih.gov These structural changes are directly linked to macroscopic properties like solubility, melting point, and, most importantly, biological activity. By understanding these relationships, scientists can refine their rational design strategies for creating next-generation compounds with enhanced performance. rsc.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
5-chloropyridine-2,3-diamine
2-amino-5-chloropyridine
2-amino-3-chloropyridine
2-amino-3-nitro-5-chloropyridine
Methyl (5-chloropyridin-2-yl)aminoacetate
N-(5-chloro-pyridin-2-yl)-amides
2-((5-chloropyridin-2-yl)oxy)-N-phenylacetamide
2-(5-chloropyridin-2-yl)acetic acid
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
2-hydroxyphenylacetic acid
2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid
8-hydroxyquinoline
4-methoxyphenylglyoxal
Meldrum's acid
2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid
Norfloxacin hydroxamic acid

Environmental Fate and Degradation Pathways of 2 5 Chloropyridin 2 Yl Oxy Acetic Acid

Photodegradation Mechanisms Under Simulated Environmental Conditions

Photodegradation, or photolysis, is a key abiotic process that contributes to the breakdown of organic compounds in the environment through the action of sunlight. For 2-((5-chloropyridin-2-yl)oxy)acetic acid, this process involves the absorption of light energy, leading to the cleavage of chemical bonds and the formation of transformation products.

Identification of Photolytic Transformation ProductsStudies on the photolytic degradation of the parent compound, triclopyr (B129103), provide insight into the potential transformation of this compound. The primary photolytic pathway for related chloropyridinyloxyacetic acids involves the cleavage of the ether linkage between the pyridinyl ring and the acetic acid side chain. This process can lead to the formation of chlorinated pyridinols. Another potential transformation is the reductive dechlorination of the pyridine (B92270) ring, where a chlorine atom is replaced by a hydrogen atom, although this is often a slower process.

Potential Photolytic Transformation Product Chemical Formula Formation Pathway
5-chloro-2-pyridinolC₅H₄ClNOCleavage of the ether bond
2-hydroxypyridine (B17775)C₅H₅NOReductive dechlorination and ether bond cleavage
Oxalic acidC₂H₂O₄Oxidation of the acetic acid side chain

Biodegradation in Aquatic and Terrestrial Environments

Biodegradation is a significant pathway for the dissipation of this compound in both soil and water. Microorganisms, such as bacteria and fungi, utilize the compound as a carbon source, leading to its breakdown and mineralization. fao.org The rate and extent of biodegradation are influenced by environmental factors like temperature, pH, oxygen availability, and the composition of the microbial community. fao.org

Potential Microbial Metabolite Chemical Formula Enzymatic Process
5-chloro-2-pyridinolC₅H₄ClNOEther bond cleavage by dioxygenases
Glyoxylic acidC₂H₂O₃Product of side-chain metabolism
Succinic acidC₄H₆O₄Intermediate in the TCA cycle following ring cleavage
Acetic acidC₂H₄O₂Intermediate in various metabolic pathways

Kinetic Studies of Environmental PersistenceThe persistence of a compound in the environment is often quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate.fao.orgThe half-life of this compound is dependent on the specific environmental compartment and conditions. In general, phenoxyacetic acid herbicides like the related 2,4-D show moderate persistence in soil, with half-lives that can range from a few days to several weeks.cdc.govjuniperpublishers.comPersistence is typically shorter in biologically active soils and waters under aerobic conditions and longer in conditions that inhibit microbial activity, such as low temperatures or anaerobic environments.juniperpublishers.com

Environment Condition Reported Half-Life (DT50) Range for Related Compounds
SoilAerobic6 - 20 days
AquaticAerobic10 - 30 days
AquaticAnaerobic40 - 350 days

Adsorption and Leaching Dynamics in Soil Matrices

The mobility of this compound in soil is primarily controlled by adsorption and desorption processes. nih.gov As a weak acid, its adsorption is highly dependent on soil pH and organic carbon content. researchgate.net In soils with a pH below its pKa, the compound exists predominantly in its neutral, less soluble form, which has a higher affinity for soil organic matter. Conversely, in soils with a pH above its pKa, it exists as an anion, which is more water-soluble and less likely to adsorb to negatively charged soil particles, increasing its potential for leaching. The organic carbon partition coefficient (Koc) is a key parameter used to predict the extent of adsorption. cdc.gov

Soil Parameter Influence on Adsorption Effect on Leaching Potential
Organic Carbon ContentPositive correlation; higher OC leads to more adsorption. nih.govDecreases
Soil pHNegative correlation; lower pH (below pKa) increases adsorption.Decreases
Clay ContentMinor positive correlation; some adsorption to clay minerals.Minor Decrease

Environmental Transport Modeling and Distribution

Environmental fate and transport models are used to predict the movement and distribution of chemicals in the environment. cdc.govnih.gov For this compound, models like PRZM (Pesticide Root Zone Model) and MODFLOW can be used to simulate its behavior. nih.gov These models integrate data on the chemical's properties (e.g., solubility, Koc, DT50) with site-specific environmental conditions like soil type, hydrology, and climate. nih.gov Modeling suggests that due to its moderate water solubility and pH-dependent adsorption, this compound has the potential for leaching into groundwater, particularly in sandy soils with low organic matter and high rainfall. Its potential for long-range transport via surface water runoff is also a consideration, especially after application in areas with significant slope or during heavy rainfall events.

Advanced Analytical Methodologies for the Detection and Quantification of 2 5 Chloropyridin 2 Yl Oxy Acetic Acid

Chromatographic Techniques (e.g., HPLC, GC-MS) for Trace Analysis

Chromatographic techniques are the cornerstone of trace analysis for many organic compounds, offering high separation efficiency and sensitivity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for the determination of 2-((5-chloropyridin-2-yl)oxy)acetic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of polar and non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) with a C18 column is a common approach for separating similar acidic herbicides from complex matrices. The mobile phase typically consists of an acidified aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to ensure good peak shape and retention. u-szeged.hujsomt.jp Detection is often achieved using a diode array detector (DAD) or a UV detector, which provides sensitivity and spectral information for compound identification. u-szeged.hu For enhanced selectivity and lower detection limits, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

A method for the determination of the structurally similar herbicide triclopyr (B129103) in soil samples utilized an Agilent 1100 Series HPLC system with a DAD. The separation was achieved on a Zorbax Eclipse XDB-C18 column (50 mm × 4.6 mm, 1.8 μm) with a mobile phase of acetonitrile and 0.1% phosphoric acid (50/50, v/v) at a flow rate of 0.9 ml/min. u-szeged.hu The detection wavelength was set at 220 nm. u-szeged.hu This method demonstrated good recovery (81-93%) and a limit of quantification (LOQ) of 0.01 mg/kg, indicating its suitability for trace analysis. u-szeged.hu

Another approach for analyzing triclopyr butotyl ester involved a SymmetryShield™ RP18 column (250 mm × 3.9 mm, 5 μm) with a mobile phase of methanol and water (85/15, v/v). scribd.com The flow rate was 1.0 mL/min, and detection was performed at 235 nm. scribd.com These examples highlight the adaptability of HPLC methods for compounds of this class.

Interactive Data Table: HPLC Methods for Structurally Similar Compounds

CompoundMatrixColumnMobile PhaseDetectorLOQReference
TriclopyrSoilZorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 μm)Acetonitrile/0.1% H3PO4 (50:50)DAD (220 nm)0.01 mg/kg u-szeged.hu
Triclopyr butotyl esterTechnical ConcentrateSymmetryShield™ RP18 (250 mm × 3.9 mm, 5 μm)Methanol/Water (85:15)DAD (235 nm)Not Reported scribd.com
Mecoprop (MCPP)Soil SolutionsNot SpecifiedAcetonitrile/o-phosphoric acid (pH 2.5)DAD1.02 ng/L researchgate.net
Mecoprop (MCPP)Serum/UrinePegasil ODS (250 × 6 mm i.d., 5 μl)40% Acetonitrile with 0.1% Acetic AcidUV (290 nm)0.1 mg/L jsomt.jp
5-Amino-2-chloropyridineAPIC18 (150 × 4.6 mm i.d., 2.7 μm)Water (pH 3)/Methanol (50:50)UV (254 nm)0.048 µg/mL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile compounds, GC-MS offers excellent separation and definitive identification based on mass spectra. Since this compound is a polar and non-volatile compound, a derivatization step is typically required to convert it into a more volatile and thermally stable derivative prior to GC analysis. Esterification is a common derivatization technique for phenoxyacetic acid herbicides. usgs.gov Reagents such as boron trifluoride-methanol or diazomethane (B1218177) can be used for this purpose. usgs.gov

The analysis of phenoxyacetic acid herbicides in water has been demonstrated using GC with electron-capture detection (ECD) and microcoulometric detection, both of which are sensitive to halogenated compounds. usgs.gov While these detectors provide high sensitivity, mass spectrometry offers superior selectivity and structural confirmation. Modern GC-MS/MS systems provide even greater selectivity and sensitivity, which is particularly beneficial for complex matrices. researchgate.net

EPA Method 1658 outlines a procedure for the determination of phenoxy-acid herbicides in wastewater, which involves extraction, derivatization, and analysis by GC with an electron capture or halogen-selective detector. epa.gov This method can be adapted for the analysis of this compound.

Electrochemical Sensing Platforms for Real-time Monitoring

Electrochemical sensors offer a promising alternative to traditional chromatographic methods, providing rapid, portable, and cost-effective solutions for real-time monitoring. These sensors operate by measuring the change in an electrical signal (e.g., current, potential) resulting from the interaction of the target analyte with a modified electrode surface.

For the detection of this compound, various electrochemical approaches can be envisioned. Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed. The development of a sensor would involve modifying an electrode (e.g., glassy carbon, gold, or screen-printed electrode) with a material that selectively interacts with the target compound.

While specific sensors for this compound are not widely reported, research on the electrochemical detection of other pyridinic and phenoxyacetic acid compounds provides valuable insights. For instance, electrochemical sensors have been developed for the detection of dopamine (B1211576) using composite materials like polypyrrole-3-carboxylic acid/polypyrrole/gold nanoparticles. mdpi.com Such a sensor exhibited a wide linear range and a low limit of detection (LOD) of 9.72 nM. mdpi.com Another example is a sensor for the pesticide imidacloprid (B1192907) based on a polypyrrole/electrochemically reduced graphene oxide modified glassy carbon electrode. researchgate.net

The development of an electrochemical sensor for this compound would likely involve the design of a recognition element that can selectively bind the molecule. This could be achieved through molecularly imprinted polymers (MIPs) or by using nanomaterials that have a high affinity for the functional groups present in the target compound. The acidic nature of the carboxylic acid group and the presence of the chloropyridine ring are key features that could be exploited for selective electrochemical detection.

Interactive Data Table: Performance of Electrochemical Sensors for Related Compounds

AnalyteElectrode ModificationTechniqueLinear RangeLODReference
DopaminePP3C/PPy/AuNPs on FTODPV5 - 180 µM9.72 nM mdpi.com
ImidaclopridPolypyrrole/ERGO on GCECVNot ReportedNot Reported researchgate.net
QuercetinPANI-PPy copolymer on GCEElectrochemical MethodNot Reported11.2 µM researchgate.net

Immunochemical Assay Development for High-Throughput Screening

Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), are powerful tools for high-throughput screening of a large number of samples. These assays are based on the highly specific recognition of an antigen (the target compound or its derivative) by an antibody. The development of an immunoassay for this compound would involve several key steps.

First, a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier protein, needs to be synthesized. The hapten for this compound would be a structurally similar molecule that can be conjugated to a carrier protein like keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA). d-nb.info The design of the hapten is critical for generating antibodies with high affinity and specificity.

Once the hapten-protein conjugate is prepared, it is used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies. hh-ra.org These antibodies are then characterized for their binding affinity and cross-reactivity with related compounds. Finally, an assay format, such as a competitive ELISA, is developed. In a competitive ELISA, the target analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Immunoassays have been successfully developed for a variety of herbicides, including 2,4-D, picloram, and nicosulfuron (B1678754). hh-ra.orgnih.gov For example, an indirect competitive immunoassay for nicosulfuron achieved a half-maximal inhibitory concentration (IC50) of 8.42 ng/mL with negligible cross-reactivity to other sulfonylurea herbicides. nih.gov This demonstrates the potential for developing a highly specific and sensitive immunoassay for this compound.

The main advantages of immunochemical assays are their high sensitivity, specificity, and suitability for rapid screening of numerous samples with minimal sample cleanup. hh-ra.orgresearchgate.net

Future Research Directions and Unresolved Academic Challenges for 2 5 Chloropyridin 2 Yl Oxy Acetic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govnih.gov For 2-((5-chloropyridin-2-yl)oxy)acetic acid, these computational tools offer a powerful approach to accelerate research and overcome existing hurdles. ML models can be trained on large datasets of existing compounds to predict the biological activities of new molecules, including heterocyclic compounds. mdpi.comnih.gov This can significantly reduce the time and cost associated with traditional screening methods. nih.gov

Future research in this area will likely focus on the development of bespoke ML models tailored to the chemical space of pyridinyloxyacetic acid derivatives. These models could be used to predict a range of properties, from target binding affinity to pharmacokinetic profiles. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their biological activities. nih.gov

The application of AI can also extend to the design of novel derivatives of this compound with enhanced properties. Generative AI models can propose new molecular structures with improved potency, selectivity, and reduced off-target effects. nih.gov This de novo design approach, guided by predictive ML models, can significantly expand the chemical space around the core scaffold of this compound.

Table 1: Potential Applications of AI/ML in the Study of this compound

AI/ML Application Description Potential Impact
Predictive Modeling Development of QSAR and other machine learning models to predict biological activity, toxicity, and pharmacokinetic properties.Accelerated identification of lead compounds and reduction in the need for extensive experimental screening.
De Novo Design Use of generative models to design novel derivatives with optimized properties.Expansion of the chemical space and discovery of more potent and selective compounds.
Target Identification AI-powered analysis of biological data to identify potential protein targets for the compound.Elucidation of the mechanism of action and discovery of new therapeutic applications.
Synthesis Prediction ML algorithms to predict optimal synthetic routes and reaction conditions.Improved efficiency and scalability of the chemical synthesis process.

Exploration of Novel Biological Targets and Mechanistic Hypotheses

A significant challenge in the study of this compound is the elucidation of its biological targets and mechanism of action. While its structural motifs suggest potential interactions with a range of biological macromolecules, specific targets remain largely unexplored. Future research must focus on identifying and validating these targets to understand the compound's therapeutic potential.

One approach is to employ in silico screening methods to dock the compound against a library of known protein structures. ijrpr.com This can generate hypotheses about potential binding partners, which can then be validated through in vitro and in vivo experiments. The structural versatility of heterocyclic compounds makes them attractive scaffolds for targeting a wide range of biological entities. mdpi.com

Furthermore, the development of multi-target drugs is a growing area of interest in medicinal chemistry. ijrpr.com Given the multifactorial nature of many diseases, compounds that can modulate multiple targets may offer superior efficacy. Research into whether this compound or its derivatives can act as multi-target agents is a promising avenue for future investigation.

Table 2: Hypothetical Biological Targets for this compound

Target Class Potential Therapeutic Area Rationale for Exploration
Kinases Oncology, InflammationThe pyridine (B92270) ring is a common scaffold in kinase inhibitors.
G-protein coupled receptors (GPCRs) Neuroscience, MetabolismThe structural features of the compound may allow for interaction with GPCR binding pockets.
Nuclear Receptors Metabolic Diseases, InflammationAryloxyacetic acid derivatives have been shown to interact with nuclear receptors.
Enzymes (e.g., proteases, phosphatases) Infectious Diseases, OncologyThe reactive functional groups of the compound could potentially interact with enzyme active sites.

Addressing Synthetic Scalability and Purity Methodologies

The translation of a promising compound from the laboratory to clinical or industrial applications hinges on the development of a scalable and efficient synthetic process. For this compound, future research must address the challenges associated with its large-scale synthesis and purification.

The synthesis of aryloxyacetic acids often involves the reaction of a substituted phenol (B47542) with a haloacetic acid derivative under basic conditions. While this approach can be effective on a small scale, scaling up can present challenges related to reaction kinetics, heat transfer, and product isolation. A scalable total synthesis was recently achieved for deoxyrhapontigenin, a structurally related compound, from a low-cost starting material, providing a potential roadmap for similar efforts with this compound. scielo.br

Purification of the final product to a high degree of purity is another critical aspect. The presence of impurities can affect the compound's biological activity and safety profile. Research into advanced purification techniques, such as preparative chromatography and crystallization methods, will be essential to ensure the production of a high-quality product. A recent protocol for the chromatography-free synthesis of related carboxylic acid derivatives could offer a more sustainable and scalable purification strategy. springernature.com

Table 3: Illustrative Scalable Synthesis and Purification Strategy

Step Description Potential Challenges Proposed Solutions
1. Synthesis Reaction of 5-chloropyridin-2-ol with a haloacetic acid ester in the presence of a base.Incomplete reaction, side product formation, and difficulty in removing the base.Optimization of reaction conditions (temperature, solvent, base), and use of a phase-transfer catalyst.
2. Hydrolysis Saponification of the ester to the carboxylic acid.Incomplete hydrolysis and degradation of the product under harsh basic conditions.Use of milder hydrolysis conditions (e.g., enzymatic hydrolysis) or careful control of pH and temperature.
3. Purification Isolation and purification of the final product.Removal of unreacted starting materials and byproducts, and achieving high purity.Development of a robust crystallization method, or use of preparative chromatography if necessary.

Interdisciplinary Research Collaborations to Advance Understanding

The complexity of modern scientific challenges necessitates a collaborative approach. The advancement of our understanding of this compound will be greatly enhanced through interdisciplinary research collaborations. mdpi.com Bringing together experts from various fields, such as medicinal chemistry, computational biology, pharmacology, and materials science, can foster innovation and lead to new discoveries.

Collaborations between synthetic chemists and computational scientists can lead to the development of more accurate predictive models and the design of more effective experiments. mdpi.com Similarly, partnerships between academic researchers and industry partners can facilitate the translation of basic research findings into tangible applications. The development of novel heterocyclic compounds often benefits from such synergistic efforts. nitw.ac.in

Future research should actively seek to establish these collaborative networks. By sharing knowledge, resources, and expertise, the scientific community can more effectively address the unresolved challenges associated with this compound and unlock its full potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.